molecular formula C27H25O16+ B1260153 Pelargonidin 3-O-3'',6''-O-dimalonylglucoside

Pelargonidin 3-O-3'',6''-O-dimalonylglucoside

Cat. No.: B1260153
M. Wt: 605.5 g/mol
InChI Key: FYXSNZOHHSEKPD-MQWSOPDOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pelargonidin 3-O-3'',6''-O-dimalonylglucoside is an anthocyanidin glycoside.

Scientific Research Applications

Anthocyanins in Plants

Research shows that pelargonidin derivatives, including malonated esters, are widespread in the Compositae family of plants. Detailed investigations using techniques like FAB-MS revealed the presence of these compounds in various species, confirming their significant role in plant pigmentation and potentially other plant functions (Takeda, Harborne, & Self, 1986).

Impact on Bacterial Growth

Pelargonidin derivatives have been studied for their impact on bacterial growth. For instance, pelargonidin 3-monoglucoside, isolated from strawberries, was found to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, indicating potential antimicrobial applications (Hamdy, Pratt, Powers, & Somaatmadja, 1961).

Pigments in Flowers

In the flowers of Salvia species, pelargonidin 3-caffeoylglucoside-5-dimalonylglucoside and its analogs have been identified, highlighting the role of these compounds in floral pigmentation and possibly attracting pollinators (Tomás-Barberán, Harborne, & Self, 1987).

Antithrombotic Activities

Studies have indicated that pelargonidin possesses antithrombotic activities. It has been shown to prolong clotting times and inhibit the activity and production of thrombin and activated factor X, suggesting potential therapeutic applications in improving blood circulation and preventing thrombus formation (Ku et al., 2016).

Potential in Preventing Atherosclerosis

Pelargonidin has been explored for its potential preventive effects against atherosclerosis. It was found to inhibit proliferation and migration in human aortic smooth muscle cells induced by platelet-derived growth factor, suggesting a role in cardiovascular health management (Son et al., 2014).

Structural Activity and Diabetes Management

A theoretical approach to study pelargonidin and its glucoside revealed insights into their structural properties and potential efficiency as inhibitors of hydroxyacyl-coenzyme A dehydrogenase, a target in diabetes management (Praveena et al., 2022).

Role in Insulin Secretion

Anthocyanins, including pelargonidin derivatives, have been shown to stimulate insulin secretion from pancreatic β-cells, implicating their potential use in antidiabetic preparations (Jayaprakasam, Vareed, Olson, & Nair, 2005).

Anti-Inflammatory Properties

Pelargonidin demonstrates anti-inflammatory effects by inhibiting various inflammatory responses, making it a candidate for treating vascular inflammatory diseases (Lee et al., 2019).

Metabolic Pathways and Bioavailability

Studies on the metabolic pathways and bioavailability of pelargonidin derivatives, including glucuronides, provide insights into their biological functions in vivo (Ichiyanagi et al., 2013).

Nano-Encapsulation for Enhanced Bioavailability

Research on nano-encapsulation of pelargonidin indicates its enhanced bioavailability and protective effects against mitochondrial dysfunction in diabetic conditions (Samadder et al., 2017).

Properties

Molecular Formula

C27H25O16+

Molecular Weight

605.5 g/mol

IUPAC Name

3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C27H24O16/c28-12-3-1-11(2-4-12)25-17(7-14-15(30)5-13(29)6-16(14)40-25)41-27-24(38)26(43-22(36)9-20(33)34)23(37)18(42-27)10-39-21(35)8-19(31)32/h1-7,18,23-24,26-27,37-38H,8-10H2,(H4-,28,29,30,31,32,33,34)/p+1/t18-,23-,24-,26+,27-/m1/s1

InChI Key

FYXSNZOHHSEKPD-MQWSOPDOSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
Reactant of Route 2
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
Reactant of Route 3
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
Reactant of Route 4
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
Reactant of Route 5
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside
Reactant of Route 6
Pelargonidin 3-O-3'',6''-O-dimalonylglucoside

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